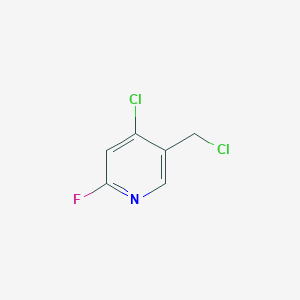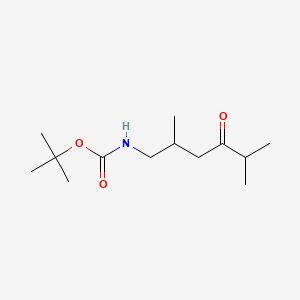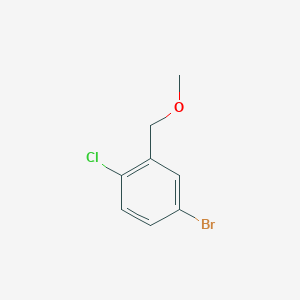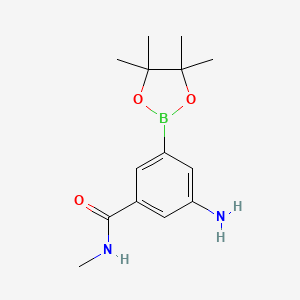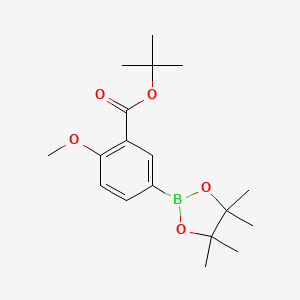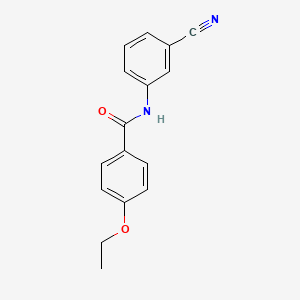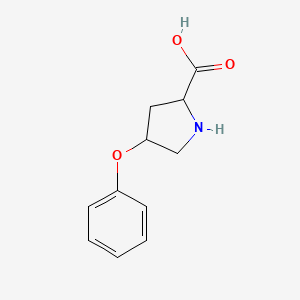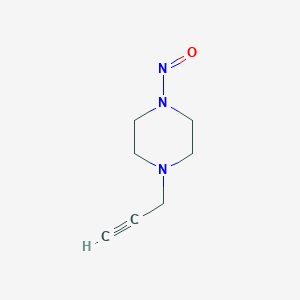
1-Nitroso-4-(prop-2-yn-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-nitroso-4-(2-propynyl)- is an organic compound with the molecular formula C7H11N3O It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-nitroso-4-(2-propynyl)- typically involves the reaction of piperazine with nitrosating agents and alkynylating agents. One common method includes the following steps:
Nitrosation: Piperazine is treated with a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid, typically hydrochloric acid (HCl), to form 1-nitrosopiperazine.
Alkynylation: The 1-nitrosopiperazine is then reacted with a propargyl halide (e.g., propargyl bromide) in the presence of a base such as potassium carbonate (K2CO3) to introduce the propynyl group, yielding piperazine, 1-nitroso-4-(2-propynyl)-.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-nitroso-4-(2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the propynyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
Piperazine, 1-nitroso-4-(2-propynyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of piperazine, 1-nitroso-4-(2-propynyl)- involves its interaction with various molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
Similar Compounds
1-Nitrosopiperazine: Lacks the propynyl group, making it less reactive in certain chemical reactions.
1-Nitroso-4-methylpiperazine: Contains a methyl group instead of a propynyl group, leading to different chemical and biological properties.
1-Nitroso-4-phenylpiperazine:
Uniqueness
Piperazine, 1-nitroso-4-(2-propynyl)- is unique due to the presence of both nitroso and propynyl groups, which confer distinct chemical reactivity and potential for diverse applications. The propynyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.
Properties
CAS No. |
61429-04-7 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-nitroso-4-prop-2-ynylpiperazine |
InChI |
InChI=1S/C7H11N3O/c1-2-3-9-4-6-10(8-11)7-5-9/h1H,3-7H2 |
InChI Key |
COHJEYLUYVNFFO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCN(CC1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


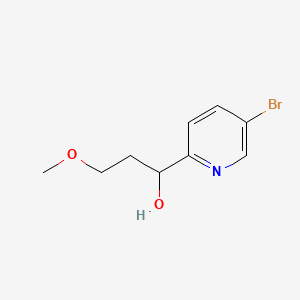
![3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one](/img/structure/B13929471.png)
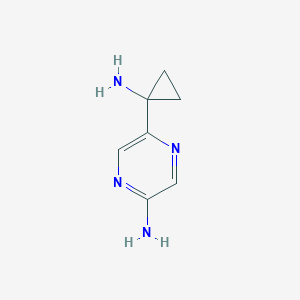
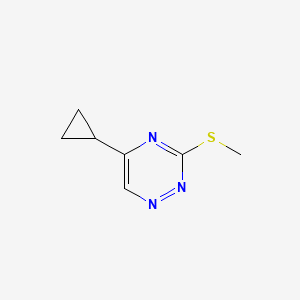
![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)
